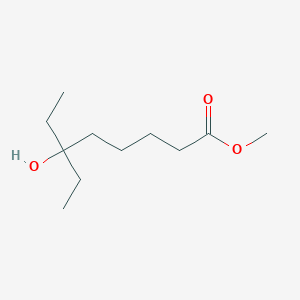
Methyl 6-ethyl-6-hydroxyoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-ethyl-6-hydroxyoctanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a hydroxyl group and an ethyl group attached to an octanoate chain, making it a unique molecule with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-ethyl-6-hydroxyoctanoate can be synthesized through several methods. One common approach involves the esterification of 6-ethyl-6-hydroxyoctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of 6-ethyl-6-oxooctanoic acid esters using alkali metal boron hydrides, followed by esterification with methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-ethyl-6-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-ethyl-6-oxooctanoic acid.
Reduction: Formation of 6-ethyl-6-hydroxyoctanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-ethyl-6-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of methyl 6-ethyl-6-hydroxyoctanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The specific pathways and targets depend on the context of its use and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Ethyl 6-hydroxyhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-ethyl-6-hydroxyheptanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 6-ethyl-6-hydroxyoctanoate is unique due to its specific combination of a hydroxyl group and an ethyl group on an octanoate chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
117771-54-7 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
methyl 6-ethyl-6-hydroxyoctanoate |
InChI |
InChI=1S/C11H22O3/c1-4-11(13,5-2)9-7-6-8-10(12)14-3/h13H,4-9H2,1-3H3 |
Clé InChI |
NRZDFGLWUDUWER-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




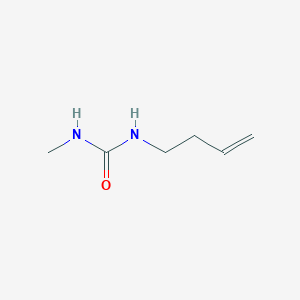
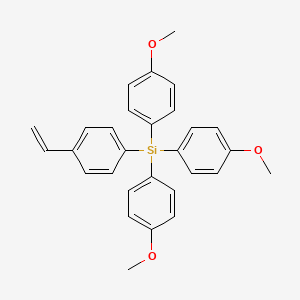
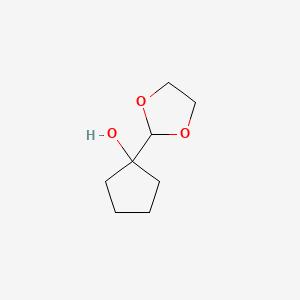
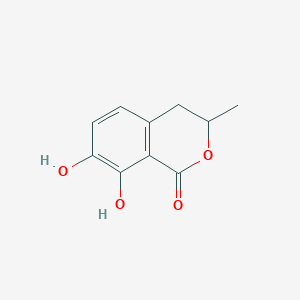
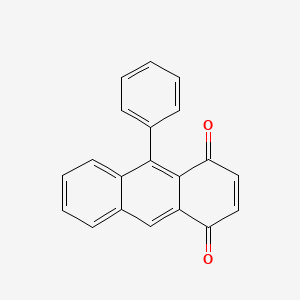
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
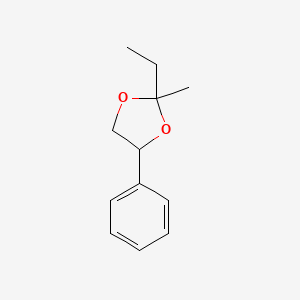
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
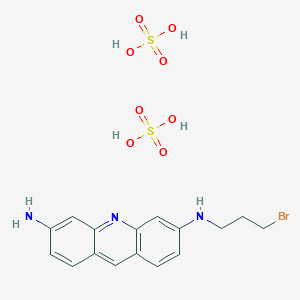
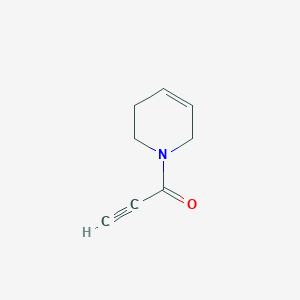
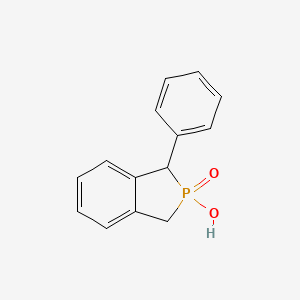
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
